4-Methyl-2-[[2-(2,4,6-trichlorophenoxy)acetyl]amino]pentanoic acid
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Overview
Description
4-Methyl-2-[[2-(2,4,6-trichlorophenoxy)acetyl]amino]pentanoic acid is a synthetic organic compound characterized by the presence of a trichlorophenoxy group and a methylpentanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[[2-(2,4,6-trichlorophenoxy)acetyl]amino]pentanoic acid typically involves the reaction of 2,4,6-trichlorophenoxyacetic acid with 4-methyl-2-aminopentanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane to ensure the reaction proceeds efficiently .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[[2-(2,4,6-trichlorophenoxy)acetyl]amino]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
4-Methyl-2-[[2-(2,4,6-trichlorophenoxy)acetyl]amino]pentanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[[2-(2,4,6-trichlorophenoxy)acetyl]amino]pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylpentanoic acid: A branched-chain amino acid with similar structural features.
2,4,6-Trichlorophenoxyacetic acid: A herbicide with a similar phenoxy group.
4-Methyl-2-aminopentanoic acid: A precursor in the synthesis of the compound.
Uniqueness
4-Methyl-2-[[2-(2,4,6-trichlorophenoxy)acetyl]amino]pentanoic acid is unique due to the combination of the trichlorophenoxy group and the methylpentanoic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
CAS No. |
7501-75-9 |
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Molecular Formula |
C14H16Cl3NO4 |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
4-methyl-2-[[2-(2,4,6-trichlorophenoxy)acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C14H16Cl3NO4/c1-7(2)3-11(14(20)21)18-12(19)6-22-13-9(16)4-8(15)5-10(13)17/h4-5,7,11H,3,6H2,1-2H3,(H,18,19)(H,20,21) |
InChI Key |
NZNMMBDYSLJQOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)COC1=C(C=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
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